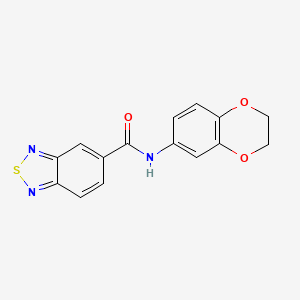
5,6-dichloro-8-ethoxy-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dichloro-8-ethoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound is characterized by the presence of chlorine atoms at positions 5 and 6, an ethoxy group at position 8, and a carboxamide group at position 3 of the chromene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dichloro-8-ethoxy-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5,6-dichloro-2-oxo-2H-chromene-3-carboxylic acid and ethyl alcohol.
Esterification: The carboxylic acid group is esterified using ethyl alcohol in the presence of a catalyst, such as sulfuric acid, to form the ethyl ester derivative.
Amidation: The ester derivative is then subjected to amidation using ammonia or an amine to introduce the carboxamide group at position 3.
Chlorination: The final step involves the chlorination of the chromene ring at positions 5 and 6 using a chlorinating agent, such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-8-ethoxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify specific functional groups.
Substitution: The chlorine atoms at positions 5 and 6 can be substituted with other groups, such as alkyl or aryl groups, using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Oxidation may lead to the formation of carboxylic acids or ketones.
Reduction: Reduction may result in the formation of alcohols or amines.
Substitution: Substitution reactions can yield a variety of derivatives with different functional groups.
Scientific Research Applications
5,6-Dichloro-8-ethoxy-2-oxo-2H-chromene-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5,6-dichloro-8-ethoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: It may inhibit specific enzymes involved in biological processes, such as proteases or kinases.
Interaction with Receptors: The compound may bind to specific receptors on the cell surface, modulating cellular signaling pathways.
Induction of Apoptosis: It may induce programmed cell death (apoptosis) in cancer cells by activating apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid: This compound has a similar chromene structure but with a hydroxyl group at position 7.
8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid: This compound features a methoxy group at position 8 instead of an ethoxy group.
6-Fluoro-4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde: This compound has a fluorine atom at position 6 and a hydroxyl group at position 4.
Uniqueness
5,6-Dichloro-8-ethoxy-2-oxo-2H-chromene-3-carboxamide is unique due to the presence of both chlorine atoms and an ethoxy group, which may confer distinct biological activities and chemical reactivity compared to other chromene derivatives.
Properties
Molecular Formula |
C12H9Cl2NO4 |
|---|---|
Molecular Weight |
302.11 g/mol |
IUPAC Name |
5,6-dichloro-8-ethoxy-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C12H9Cl2NO4/c1-2-18-8-4-7(13)9(14)5-3-6(11(15)16)12(17)19-10(5)8/h3-4H,2H2,1H3,(H2,15,16) |
InChI Key |
XLTYHDFXEBQPOM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C2=C1OC(=O)C(=C2)C(=O)N)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(4-bromophenyl)-5-(4-methoxyphenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B11485296.png)
![3-(2-fluorophenyl)-7-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one](/img/structure/B11485303.png)

![5-(4-methoxyphenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11485310.png)
![2,2-dichloro-N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]-1-methylcyclopropanecarboxamide](/img/structure/B11485324.png)
![ethyl 3,3,3-trifluoro-N-[(2-methylphenyl)carbamoyl]-2-(2,2,2-trifluoroethoxy)alaninate](/img/structure/B11485332.png)
![Methyl 4-[(3-chloro-4-fluorophenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B11485334.png)
![N-(2-{[(3,4-diethoxyphenyl)carbonyl]amino}ethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11485341.png)
![Ethyl 2'-amino-3'-cyano-1-{[(4-methoxyphenyl)carbamoyl]methyl}-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-5'-carboxylate](/img/structure/B11485345.png)

![6-chloro-N-(4-chlorophenyl)-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}imidazo[1,2-a]pyridin-3-amine](/img/structure/B11485352.png)
![Dimethyl 2,6-dimethyl-4-{4-[(2-phenylbutanoyl)amino]phenyl}pyridine-3,5-dicarboxylate](/img/structure/B11485355.png)
![3-Methyl-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11485366.png)
